molecular formula C11H14N4O5 B032420 1-Méthylinosine CAS No. 2140-73-0

1-Méthylinosine

Numéro de catalogue: B032420
Numéro CAS: 2140-73-0
Poids moléculaire: 282.25 g/mol
Clé InChI: WJNGQIYEQLPJMN-IOSLPCCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Analyse Biochimique

Biochemical Properties

1-Methylinosine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is formed during the degradation of tRNA . The enzyme AtTRM5a, a Trm5 ortholog in Arabidopsis thaliana, catalyzes the formation of 1-methylguanosine and 1-methylinosine on tRNAs .

Cellular Effects

1-Methylinosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation .

Molecular Mechanism

1-Methylinosine exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme that catalyzes the formation of 1-methyladenosine modification at position 58 (m1A58) in most yeast tRNAs is essential for yeast cell viability, which has made it possible to explore the role of this single modification in tRNA structure and function .

Temporal Effects in Laboratory Settings

The effects of 1-Methylinosine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 1-Methylinosine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-Methylinosine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

1-Methylinosine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Methylinosine and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Analyse Des Réactions Chimiques

La 1-méthylinosine subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

    Substitution : Les réactifs courants comprennent les agents halogénants comme le chlore ou le brome.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire de la 1-méthylxanthine, tandis que les réactions de substitution peuvent produire divers dérivés halogénés .

Comparaison Avec Des Composés Similaires

Activité Biologique

1-Methylinosine (m1I) is a modified nucleoside derived from inosine, characterized by the addition of a methyl group at the N1 position of the hypoxanthine ring. This modification plays a significant role in the structure and function of transfer RNA (tRNA), particularly in eukaryotes, where it is located at position 37, adjacent to the anticodon region. The biological activity of 1-methylinosine is crucial for various cellular processes, including protein synthesis and gene regulation.

tRNA Modification

1-Methylinosine is primarily found in tRNA molecules, where it contributes to the stability and functionality of these essential biomolecules. In eukaryotic tRNA, m1I is located at position 37, which is critical for maintaining the proper structure of the tRNA during translation. This modification influences the conformational dynamics of tRNA, affecting its interaction with ribosomes and other translational machinery .

Enzymatic Formation

The biosynthesis of 1-methylinosine involves a two-step enzymatic process:

  • Methylation : Inosine at position 37 is first methylated by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.
  • Deamination : The resulting N1-methyladenosine undergoes deamination to form m1I .

Biological Functions

Research indicates that m1I plays several critical roles in cellular biology:

  • Stabilization of tRNA Structure : The presence of m1I enhances the structural integrity of tRNA, facilitating accurate protein synthesis.
  • Regulation of Gene Expression : Modified nucleotides like m1I are involved in regulating gene expression at the post-transcriptional level, influencing mRNA stability and translation efficiency .
  • Response to Cellular Stress : Studies have shown that tRNA modifications, including m1I, can modulate cellular responses to stress, impacting overall cell viability and function .

Case Study 1: Impact on Translation Efficiency

A study examining the effects of 1-methylinosine on translation efficiency demonstrated that tRNAs modified with m1I exhibited enhanced binding affinity to ribosomes. This increased affinity resulted in more efficient translation of specific mRNAs under stress conditions, highlighting the importance of this modification in cellular adaptation mechanisms .

Case Study 2: Role in Disease

Research has identified that alterations in the levels of 1-methylinosine in tRNA can be associated with various diseases. For instance, elevated levels of m1I have been observed in patients with inflammatory muscle diseases, suggesting a potential biomarker role for this modified nucleoside . Furthermore, its involvement in cancer biology has been explored, with findings indicating that changes in tRNA modifications can influence tumorigenesis and cancer progression .

Data Table: Comparison of tRNA Modifications Involving 1-Methylinosine

Modification TypeOrganismPositionFunction
1-MethylinosineEukaryotic tRNA37Stabilizes tRNA structure; enhances translation efficiency
N1-MethyladenosineVarious EukaryotesVariesRegulates gene expression; involved in stress response
2'-O-MethylationProkaryotic & EukaryoticVariousProtects RNA from degradation; regulates RNA interactions

Propriétés

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGQIYEQLPJMN-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175670
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-73-0
Record name 1-Methylinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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